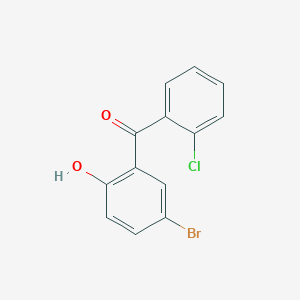
5-Bromo-2'-chloro-2-hydroxybenzophenone
Vue d'ensemble
Description
5-Bromo-2'-chloro-2-hydroxybenzophenone is a compound that is not directly studied in the provided papers. However, the papers do discuss related brominated and chlorinated phenolic compounds and their thermal degradation products, which can provide insights into the behavior of similar compounds under certain conditions. The papers focus on the formation of brominated and chlorinated dioxins and furans from the thermal degradation of 2-bromophenol and 2-chlorophenol, either individually or in mixtures .
Synthesis Analysis
The synthesis of 5-Bromo-2'-chloro-2-hydroxybenzophenone is not explicitly detailed in the provided papers. However, the papers do discuss the formation of various brominated and chlorinated compounds through thermal degradation processes. For instance, the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol leads to the formation of a variety of dibenzodioxins and dibenzofurans . Similarly, the pyrolysis of 2-bromophenol on a CuO/silica surface results in the formation of polybrominated dibenzo-p-dioxins and dibenzofurans . These studies suggest that the synthesis of brominated and chlorinated aromatic compounds can occur under high-temperature conditions and may involve surface-mediated reactions.
Molecular Structure Analysis
While the molecular structure of 5-Bromo-2'-chloro-2-hydroxybenzophenone is not analyzed in the papers, the structure of related compounds such as dibenzo-p-dioxins and dibenzofurans is discussed. These compounds are formed through the thermal degradation of brominated and chlorinated phenols, and their structures are determined by the positions of bromine and chlorine substituents on the aromatic rings . The presence of these substituents can influence the reactivity and stability of the molecules, as well as their potential to form dioxins and furans.
Chemical Reactions Analysis
The chemical reactions discussed in the papers primarily involve the thermal degradation of brominated and chlorinated phenols to form dioxins and furans. The high-temperature oxidation of these phenols leads to a variety of products, including dibenzo-p-dioxin, dibenzofuran, and their brominated and chlorinated derivatives . The pyrolysis of 2-bromophenol on a CuO/silica surface also results in the formation of polybrominated dibenzo-p-dioxins and dibenzofurans through surface-mediated mechanisms . These reactions are influenced by factors such as temperature, reaction time, and the presence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2'-chloro-2-hydroxybenzophenone are not directly reported in the papers. However, the studies do provide information on the properties of related brominated and chlorinated compounds. For example, the retention of metal ions by a solid co-precipitated material containing 5-bromo-2-pyridylazo-5-diethylaminophenol is influenced by pH and other conditions . The quantitative analysis of lignins using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane provides insights into the phenolic hydroxyl environments, which can be related to the reactivity of phenolic compounds . These properties are important for understanding the behavior of brominated and chlorinated aromatic compounds in various environments.
Applications De Recherche Scientifique
Environmental Health Perspectives
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are trace contaminants in brominated flame retardants. Their biological effects are similar to those of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs), inducing hepatic aryl hydrocarbon hydroxylase and causing wasting and thymic atrophy in rats. The brominated compounds bind to the same cytosolic receptors as their chlorinated analogs, with comparable potencies on a molar-concentration basis, highlighting the toxicological relevance of brominated compounds in environmental health (Mennear & Lee, 1994).
Chemosphere
A critical review of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food emphasizes the increasing application of NBFRs and calls for more research on their occurrence, environmental fate, and toxicity. The review identifies significant knowledge gaps for several NBFRs not included in monitoring programs, indicating a need for comprehensive studies on these compounds (Zuiderveen et al., 2020).
Journal of Hazardous Materials
The formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) from BFRs during combustion processes is discussed, with a focus on the structural similarities and formation pathways of PBDD/Fs and PCDD/Fs. The review underscores the environmental and health concerns associated with the combustion of BFRs, leading to the release of PBDD/Fs and PBCDD/Fs (Zhang et al., 2016).
Aerosol and Air Quality Research
This review addresses non-PBDE halogenated fire retardants (HFRs) such as NBFRs and dechlorane plus (DP) in the indoor environment. It summarizes global data on these compounds in indoor dust and their toxic effects identified in vitro and in vivo studies. The review highlights the need for further toxicity data to assess their risks adequately (Hsu et al., 2018).
Safety and Hazards
5-Bromo-2’-chloro-2-hydroxybenzophenone is classified as an irritant, with hazard codes Xi . The risk statements associated with the compound are 36/37/38, indicating that it may cause irritation to the eyes, respiratory system, and skin . The safety statements are 26-36, suggesting that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, and that suitable protective clothing should be worn .
Orientations Futures
Propriétés
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYCQJZUXZTAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351029 | |
| Record name | 5-Bromo-2'-chloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2'-chloro-2-hydroxybenzophenone | |
CAS RN |
332104-54-8 | |
| Record name | 5-Bromo-2'-chloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2'-chloro-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



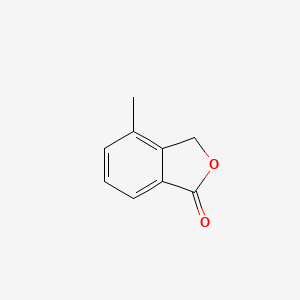


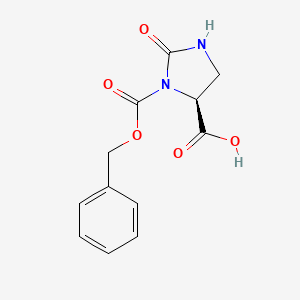

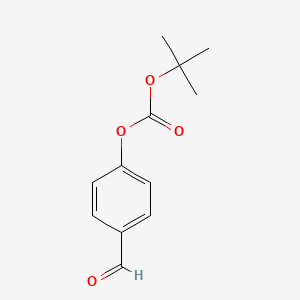

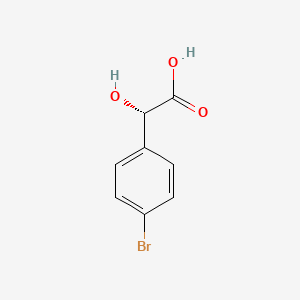

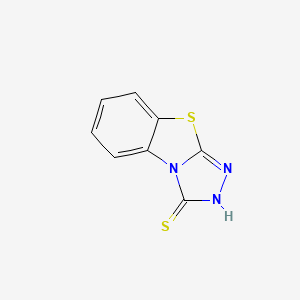
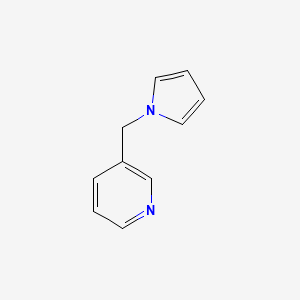
![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)
![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)
![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)